2-Methyl-4-nitroindole

Catalog No.
S729267
CAS No.
3484-10-4
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-nitroindole

CAS Number

3484-10-4

Product Name

2-Methyl-4-nitroindole

IUPAC Name

2-methyl-4-nitro-1H-indole

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3

InChI Key

HCISKOUSZIJNET-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

The exact mass of the compound 2-Methyl-4-nitroindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-4-nitroindole (CAS: 3484-10-4) is a highly functionalized heterocyclic building block characterized by a C4-nitro group and a C2-methyl group on the indole core . In industrial and pharmaceutical procurement, it is primarily sourced as a critical precursor for 4-amino-2-methylindole derivatives, which serve as essential pharmacophores in the synthesis of CRTH2 receptor antagonists such as AZD1981 . The presence of the C2-methyl group provides targeted steric hindrance that modulates the electronic properties of the indole ring, directing subsequent electrophilic substitutions and ensuring high regioselectivity during complex multi-step syntheses . Its stable solid form and predictable reactivity profile make it a preferred starting material for scaling up targeted indole-based libraries.

Research Fit

Synthetic Workflow Key intermediate for AZD1981 indole-4-amide core construction via Semmler–Wolff aromatisation
Biochemical Probe Universal base analog for oligonucleotide duplex studies with reported near-native stability
Procurement Profile High-purity building block with multi-supplier availability and full analytical documentation

Substituting 2-Methyl-4-nitroindole with generic 4-nitroindole or positional isomers like 2-methyl-5-nitroindole fundamentally disrupts downstream API synthesis [1]. Utilizing unsubstituted 4-nitroindole removes the critical C2-methyl steric bulk, leading to poor regiocontrol during C3-functionalization and resulting in mixed reaction adducts that require costly chromatographic separation [1]. Conversely, substituting with 2-methyl-5-nitroindole shifts the primary amine handle to the C5 position upon reduction, completely altering the spatial geometry and vector of subsequent amide linkages . This positional shift renders the resulting framework incompatible with the specific receptor pocket geometries required for C4-targeted drug discovery, making exact procurement of the 2-methyl-4-nitro isomer mandatory for these pathways.

Substitution Risk

Regioisomer Swap
5-nitroindole or other isomers may not replicate 2-methyl-4-nitro electronic profile, altering synthetic route specificity and duplex behavior.
Analog Mismatch
2-phenyl-4-nitroindole shows reported greater duplex destabilization; replacement may shift base-discrimination performance.

Regioselectivity in Electrophilic Substitution

The C2-methyl group in 2-Methyl-4-nitroindole exerts a strong directing effect during electrophilic substitution, significantly enhancing regiocontrol compared to unsubstituted 4-nitroindole [1]. By sterically blocking the C2 position and electronically activating the C3 position, the methyl variant ensures that subsequent functionalizations (such as halogenation or nitration) occur predictably at C3, whereas the unsubstituted analog often yields a complex mixture of C2 and C3 adducts [1].

Evidence DimensionRegioselectivity of functionalization
Target Compound DataHigh C3-specificity due to C2 steric block
Comparator Or BaselineUnsubstituted 4-nitroindole (yields mixed C2/C3 adducts)
Quantified DifferenceElimination of C2-substitution side reactions
ConditionsStandard electrophilic substitution conditions (e.g., nitration)

High regioselectivity drastically reduces the need for complex, yield-lowering chromatographic separations during multi-step API scale-up.

Duplex Stability vs. 5-Nitroindole
Reported
Stability “insignificantly inferior” to 5-nitroindole; similar discriminating potential
2-Me-4-NO₂
5-NO₂
Reported comparable duplex stability context
Intermolecular DNA duplexes; one unnatural strand containing modified nucleoside

Pharmacophore Geometry for Receptor Antagonists

For targeted drug synthesis, the exact position of the nitro group dictates the final geometry of the active pharmaceutical ingredient. 2-Methyl-4-nitroindole provides a C4-amine vector post-reduction, which is structurally required for binding in specific receptor pockets, such as those targeted by AZD1981 . In contrast, using the 2-methyl-5-nitroindole isomer shifts the linkage vector by one carbon, resulting in a completely different spatial orientation that abolishes the required binding affinity .

Evidence DimensionPost-reduction amine vector position
Target Compound DataC4-amine linkage (compatible with AZD1981 architecture)
Comparator Or Baseline2-Methyl-5-nitroindole (C5-amine linkage, incompatible geometry)
Quantified Difference1-carbon spatial shift in functionalization vector
ConditionsDownstream amide/sulfonamide coupling post-reduction

Procuring the exact C4-nitro isomer is non-negotiable for synthesizing APIs that rely on specific spatial orientations for receptor binding.

Base Discrimination vs. 2-Phenyl Analog
Reported
2-phenyl-4-nitroindole: “more pronounced duplex destabilization” and decreased discrimination
2-Me
2-Ph
Reported higher duplex stabilization vs. 2-phenyl analog
Smaller methyl group preserves near-native duplex properties

Thermal Stability and Handling

2-Methyl-4-nitroindole exhibits a well-defined melting point of 192-194 °C, making it a highly stable solid under standard laboratory and manufacturing conditions . This robust thermal profile allows for reliable bulk handling and storage without the degradation risks associated with lower molecular weight or liquid indole derivatives, ensuring consistent batch-to-batch reproducibility during high-temperature processing steps .

Evidence DimensionMelting point and physical state
Target Compound Data192-194 °C (Stable solid)
Comparator Or BaselineLower molecular weight indoles (often low-melting solids or liquids)
Quantified DifferenceMaintains solid state >190 °C
ConditionsStandard atmospheric pressure, bulk storage

High thermal stability ensures predictable processability and extends shelf life for bulk industrial procurement.

Key Intermediate for AZD1981
Reported
Synthetic route Core indole-4-amide pharmacophore constructed via Semmler–Wolff aromatisation
Unique scaffold for CRTH2 antagonist API synthesis
Scalable manufacturing process; substitution would derail designed pathway

Catalytic Hydrogenation Compatibility

As a precursor for aminoindoles, 2-Methyl-4-nitroindole is highly compatible with standard Pd/C catalytic hydrogenation protocols [1]. Unlike halogenated nitroindoles (e.g., bromonitroindoles), which risk competitive dehalogenation during the reduction of the nitro group, 2-Methyl-4-nitroindole allows for clean, quantitative conversion to 4-amino-2-methylindole using cost-effective, unpoisoned palladium catalysts [1].

Evidence DimensionReduction specificity
Target Compound DataClean nitro-to-amine conversion without side reactions
Comparator Or BaselineHalogenated nitroindoles (prone to competitive dehalogenation)
Quantified DifferenceZero risk of dehalogenation byproduct formation
ConditionsStandard Pd/C hydrogenation under H2 atmosphere

Enables the use of standard, cost-effective industrial hydrogenation processes without requiring specialized catalyst formulations.

Commercial Purity
Supplier review
≥97%
Reported purity range across multiple suppliers
NMR, HPLC, GC documentation available; verify batch-specific COA

Synthesis of CRTH2 Receptor Antagonists

2-Methyl-4-nitroindole is the required starting material for producing the 4-amino-2-methylindole core of AZD1981 and related therapeutics, where the exact C4 linkage is critical for efficacy .

Development of Azepino[4,3,2-cd]indole Frameworks

The compound serves as a key building block in ring-opening cyclization reactions to synthesize complex tricyclic systems used in vasopressin V2 receptor antagonist research [1].

Scale-up of C3-Functionalized Indole Libraries

The C2-methyl group provides the necessary steric blocking to ensure high regioselectivity during the synthesis of diverse C3-substituted indole derivatives, streamlining purification in industrial workflows [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Universal base oligonucleotide research
Duplex stability profile comparable to 5-nitroindole
Verify thermal melting behavior with target sequences
Minimal-perturbation probe design
Lower duplex destabilization vs. 2-phenyl analog
Confirm base-discrimination fidelity in model duplexes
AZD1981 pathway synthesis research
Synthetic route specificity (2-methyl-4-nitro scaffold)
Confirm indole-4-amide core formation under published conditions
Compound library building
High-purity, multi-supplier building block
Review batch-specific analytical data (NMR, HPLC) for lot consistency

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-4-nitro-1H-indole

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